3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium
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Overview
Description
3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium is a complex organic compound with a unique structure that combines a pteridine ring system with a pyridinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium typically involves multiple steps. One common approach is to start with the preparation of the pteridine core, followed by the introduction of the isobutyrylamino group and the octylpyridinium moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium dichromate, reducing agents like lithium aluminium hydride, and nucleophiles such as amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pteridine Derivatives: Compounds with similar pteridine cores but different substituents.
Pyridinium Compounds: Molecules with pyridinium moieties and varying side chains.
Uniqueness
What sets 3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium apart is its unique combination of a pteridine ring and a pyridinium moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H37N6O3+ |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-methyl-N-[6-methyl-5-(1-octylpyridin-1-ium-3-carbonyl)-4-oxo-3,6,7,8-tetrahydropteridin-2-yl]propanamide |
InChI |
InChI=1S/C25H36N6O3/c1-5-6-7-8-9-10-13-30-14-11-12-19(16-30)24(34)31-18(4)15-26-21-20(31)23(33)29-25(27-21)28-22(32)17(2)3/h11-12,14,16-18H,5-10,13,15H2,1-4H3,(H2-,26,27,28,29,32,33)/p+1 |
InChI Key |
XDCGXAVOQJDMLI-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC(=C1)C(=O)N2C(CNC3=C2C(=O)NC(=N3)NC(=O)C(C)C)C |
Origin of Product |
United States |
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